molecular formula C16H15ClN4O5 B4120315 N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide

N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide

Cat. No. B4120315
M. Wt: 378.77 g/mol
InChI Key: QXGPNVGCPHNZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory and anti-microbial activities. In addition, it has been found to have potential as an anti-diabetic agent, as it has been shown to decrease blood glucose levels in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide in lab experiments include its potential as a lead compound for the development of new drugs, its anti-tumor, anti-inflammatory, and anti-microbial activities, and its potential as an anti-diabetic agent. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide. One direction is the development of new drugs based on this compound for the treatment of various diseases, particularly cancer. Another direction is the investigation of its mechanism of action, which could lead to a better understanding of its potential therapeutic applications. Additionally, further research is needed to fully understand its potential as an anti-diabetic agent and to investigate its potential toxicity.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide has been studied extensively for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. It has been found to exhibit promising anti-tumor, anti-inflammatory, and anti-microbial activities. In addition, it has been shown to have potential as an anti-diabetic agent.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O5/c1-9-11(4-3-5-13(9)21(24)25)15(22)19-20-16(23)18-12-8-10(17)6-7-14(12)26-2/h3-8H,1-2H3,(H,19,22)(H2,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGPNVGCPHNZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NNC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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